An In-depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide: Current Knowledge and Future Directions
An In-depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethylmorpholine-4-carboxamide, a distinct chemical entity identified by CAS number 38952-61-3, presents a unique molecular architecture combining a morpholine ring with a dimethylcarboxamide group.[1] This guide synthesizes the currently available technical information on its chemical properties, synthesis, and potential applications, while also highlighting areas where further research is critically needed. While preliminary data suggests potential biological activity, a comprehensive understanding of its reactivity, toxicology, and mechanism of action remains largely unexplored in peer-reviewed literature, a crucial gap for its consideration in drug development pipelines.
Introduction
N,N-dimethylmorpholine-4-carboxamide (DMMC) is a synthetic, unsymmetrical carbamate that has garnered some interest for its potential biological activities. The core structure, featuring a morpholine heterocycle, is a well-established pharmacophore present in numerous approved therapeutic agents. This guide aims to provide a thorough technical overview of DMMC, consolidating its known chemical and physical properties, detailing a reliable synthetic protocol, and discussing its putative biological roles. A significant focus will be placed on identifying the current limitations in the scientific knowledge surrounding this compound, thereby outlining a roadmap for future research endeavors.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N,N-dimethylmorpholine-4-carboxamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 38952-61-3 | PubChem[1] |
| Density | 1.101 g/cm³ | Biosynth |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | Crysdot LLC |
| Melting Point | 104-105 °C | Crysdot LLC |
| IUPAC Name | N,N-dimethylmorpholine-4-carboxamide | PubChem[1] |
| SMILES | CN(C)C(=O)N1CCOCC1 | PubChem[1] |
Synthesis and Purification
The synthesis of N,N-dimethylmorpholine-4-carboxamide can be reliably achieved through the reaction of morpholine with dimethylcarbamoyl chloride.[2] This reaction is a standard nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.
Experimental Protocol: Synthesis of N,N-dimethylmorpholine-4-carboxamide[4]
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Reaction Setup: Dissolve morpholine (0.5 mol) in a biphasic solvent system composed of dichloromethane (DCM, 300 mL) and a 10% aqueous sodium hydroxide solution (300 mL) in a suitable reaction vessel equipped with a magnetic stirrer.
-
Causality: The biphasic system is employed to facilitate the reaction at the interface. Dichloromethane serves as the organic solvent for the reactants and product, while the aqueous sodium hydroxide solution acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3][4]
-
-
Reagent Addition: Slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) to the vigorously stirred morpholine solution over a period of 10 minutes.
-
Causality: Slow addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
-
Reaction: Stir the reaction mixture continuously for 3 hours at room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (100 mL) to recover any dissolved product.
-
Combine the organic layers and wash with a saturated sodium chloride solution (2 x 100 mL) to remove residual water and inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the solvent from the filtrate by concentration under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by distillation, collecting the fractions with a boiling point of 127-129 °C to yield N,N-dimethylmorpholine-4-carboxamide as a colorless oil (93% yield).[2]
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Caption: Synthesis of N,N-dimethylmorpholine-4-carboxamide.
Spectral Characterization
Structural confirmation of the synthesized N,N-dimethylmorpholine-4-carboxamide is achieved through nuclear magnetic resonance (NMR) spectroscopy.
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¹H-NMR (CDCl₃): δ 2.72 (s, 6H, 2CH₃), 3.08-3.11 (m, 4H, 2CH₂), 3.54-3.57 (m, 4H, 2CH₂) ppm.[2]
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¹³C-NMR (CDCl₃): δ 38.0, 47.1, 66.3, 164.3 ppm.[2]
Reactivity and Stability
-
Hydrolysis: The carboxamide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions to yield morpholine and dimethylamine.[5][6][7] Tertiary amides are known to be more resistant to hydrolysis than primary or secondary amides.[6]
-
Reduction: The carbonyl group of the carboxamide can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 4-(dimethylaminomethyl)morpholine.[5]
-
Oxidation: The morpholine ring contains an ether linkage and a tertiary amine, which could be susceptible to oxidation. However, specific oxidation reactions of this compound have not been reported.
-
Storage: It is recommended to store N,N-dimethylmorpholine-4-carboxamide in a dry, cool, and well-ventilated place, with the container tightly closed.[8]
Biological Activity and Potential Applications
Preliminary information from commercial suppliers suggests that N,N-dimethylmorpholine-4-carboxamide may possess antiviral and insecticidal properties.
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Antiviral Activity: It has been proposed that the antiviral properties of this compound are due to its ability to inhibit the synthesis of viral proteins by binding to a site on the enzyme RNA polymerase, thereby blocking the formation of a functional enzyme. However, it is crucial to note that this claim is not yet substantiated by peer-reviewed research. This proposed mechanism of action is plausible, as many antiviral drugs target viral polymerases.[9]
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Insecticidal Properties: The compound is also marketed for use as an insecticide, although it has not been approved for this application. The mechanism of its insecticidal action has not been described. Many commercial insecticides are carboxamide derivatives, suggesting a potential avenue for investigation.
It is also noted that the compound has been shown to inhibit the production of nitric oxide in K562 cells. This finding could suggest potential anti-inflammatory or immunomodulatory effects, but further investigation is required.
Safety and Toxicology
A comprehensive toxicological profile for N,N-dimethylmorpholine-4-carboxamide is not available. The following information is based on supplier data and extrapolation from related compounds.
-
Hazard Classification: The compound is classified with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed.
-
Precautionary Statements: Recommended precautionary statements include P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant).
-
Carcinogenicity and Genotoxicity: There are no specific studies on the carcinogenicity or genotoxicity of N,N-dimethylmorpholine-4-carboxamide. However, it is important to consider that some morpholine derivatives, particularly N-nitrosomorpholine, are known carcinogens.[10][11] Additionally, the structurally related solvent N,N-dimethylformamide (DMF) has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[12][13][14] Given these precedents, a thorough evaluation of the genotoxic and carcinogenic potential of N,N-dimethylmorpholine-4-carboxamide is imperative before its consideration for any application involving human exposure.
Caption: Safety Profile of N,N-dimethylmorpholine-4-carboxamide.
Conclusion and Future Perspectives
N,N-dimethylmorpholine-4-carboxamide is a readily synthesizable compound with some preliminary indications of biological activity. However, this technical guide reveals a significant disparity between its commercial availability and the depth of publicly available scientific research. For researchers, scientists, and drug development professionals, the current state of knowledge is insufficient to warrant significant investment in its development as a therapeutic or agrochemical agent.
Key areas requiring immediate research include:
-
Comprehensive Reactivity and Stability Studies: A detailed understanding of its degradation pathways and compatibility with various reagents is essential.
-
Elucidation of Biological Mechanisms: The putative antiviral and insecticidal activities must be confirmed and their mechanisms of action thoroughly investigated through robust, peer-reviewed studies.
-
In-depth Toxicological Profiling: A complete assessment of its acute and chronic toxicity, including genotoxicity and carcinogenicity, is a prerequisite for any further development.
-
Exploration of Medicinal Chemistry Applications: Given the prevalence of the morpholine scaffold in drug discovery, systematic structural modifications of N,N-dimethylmorpholine-4-carboxamide could be explored to identify derivatives with enhanced potency and favorable safety profiles.
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